molecular formula C17H13Cl2N3O2 B10911159 1-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10911159
M. Wt: 362.2 g/mol
InChI Key: CFWFTPTYTIKPAR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorophenyl hydrazine or chlorophenyl diazonium salts in a coupling reaction with the pyrazole ring.

    Attachment of the chlorophenoxy group: This can be done via nucleophilic substitution reactions, where the chlorophenoxy group is introduced using chlorophenol and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or chlorophenoxy groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

  • 1-[(4-Bromophenoxy)methyl]-N~3~-(2-bromophenyl)-1H-pyrazole-3-carboxamide
  • 1-[(4-Methoxyphenoxy)methyl]-N~3~-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

Comparison: Compared to its analogs, 1-[(4-chlorophenoxy)methyl]-N~3~-(2-chlorophenyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of chlorine atoms, which can influence its reactivity, stability, and biological activity. The chlorinated compound may have enhanced antimicrobial and antifungal properties compared to its brominated or methoxylated counterparts.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-7-13(8-6-12)24-11-22-10-9-16(21-22)17(23)20-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,20,23)

InChI Key

CFWFTPTYTIKPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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